molecular formula C22H21FN6O3S3 B14965964 2-[[6-(4-fluorophenyl)-7-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(5-methyl-1H-pyrazol-3-yl)acetamide

2-[[6-(4-fluorophenyl)-7-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(5-methyl-1H-pyrazol-3-yl)acetamide

Número de catálogo: B14965964
Peso molecular: 532.6 g/mol
Clave InChI: JBUHJYJVERRWSZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-[[6-(4-fluorophenyl)-7-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(5-methyl-1H-pyrazol-3-yl)acetamide features a thiazolo[4,5-d]pyrimidine core, a bicyclic heteroaromatic system known for its role in kinase inhibition and anticancer activity . Key substituents include:

  • 4-Fluorophenyl group: Enhances metabolic stability and bioavailability via hydrophobic interactions .
  • Oxolan-2-ylmethyl (tetrahydrofuran methyl): Improves solubility and modulates steric effects.
  • Sulfanylidene and sulfanyl groups: Potential for hydrogen bonding and metal chelation, influencing target binding .
  • Acetamide-pyrazole moiety: Acts as a pharmacophore for selective interactions with enzymatic targets .

Propiedades

Fórmula molecular

C22H21FN6O3S3

Peso molecular

532.6 g/mol

Nombre IUPAC

2-[[6-(4-fluorophenyl)-7-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(5-methyl-1H-pyrazol-3-yl)acetamide

InChI

InChI=1S/C22H21FN6O3S3/c1-12-9-16(27-26-12)24-17(30)11-34-21-25-19-18(20(31)29(21)14-6-4-13(23)5-7-14)35-22(33)28(19)10-15-3-2-8-32-15/h4-7,9,15H,2-3,8,10-11H2,1H3,(H2,24,26,27,30)

Clave InChI

JBUHJYJVERRWSZ-UHFFFAOYSA-N

SMILES canónico

CC1=CC(=NN1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SC(=S)N3CC5CCCO5

Origen del producto

United States

Métodos De Preparación

The synthesis of 2-{[6-(4-FLUOROPHENYL)-7-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}-N-(5-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE involves multiple steps, starting with the preparation of the pyrazolopyrimidine core. This core is synthesized through a series of cyclization reactions involving appropriate precursors. The final compound is obtained by introducing the oxolan-2-yl and 4-fluorophenyl groups under controlled conditions .

Análisis De Reacciones Químicas

This compound undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

2-{[6-(4-FLUOROPHENYL)-7-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}-N-(5-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE has significant applications in scientific research:

Mecanismo De Acción

The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in cell cycle regulation. It inhibits the activity of these enzymes, leading to cell cycle arrest and apoptosis in cancer cells. The pathways involved include the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell division .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogues

Core Scaffold Variations

Thiazolo[4,5-d]pyrimidine vs. Quinazoline

The compound 2-[3-[(4-fluorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide (CAS 871493-35-5) shares similar substituents (e.g., fluorophenyl, oxolanylmethyl) but replaces the thiazolo[4,5-d]pyrimidine core with a quinazoline scaffold . Quinazolines are associated with tyrosine kinase inhibition (e.g., EGFR), while thiazolo-pyrimidines may exhibit broader kinase selectivity due to enhanced rigidity and electron-deficient properties.

Triazolo[1,5-a]pyrimidine Sulfonamides

Flumetsulam (CAS N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) features a triazolo-pyrimidine core and sulfonamide group. Unlike the target compound’s acetamide-pyrazole, flumetsulam’s sulfonamide contributes to herbicidal activity via acetolactate synthase inhibition .

Substituent-Driven Activity Modulation

Fluorophenyl Positioning

The 4-fluorophenyl group in the target compound contrasts with the 2,6-difluorophenyl in flumetsulam. Para-substitution on the phenyl ring enhances π-π stacking in hydrophobic binding pockets, whereas ortho-substitution may reduce steric hindrance in enzymes with shallow active sites .

Solubility-Enhancing Groups

The oxolan-2-ylmethyl group in the target compound increases solubility compared to analogues with alkyl chains (e.g., methyl or propyl substituents). This modification may improve pharmacokinetic profiles in vivo .

Pharmacophore Analysis

Acetamide-Pyrazole vs. Sulfonamide-Triazole

The acetamide linkage to a 5-methylpyrazole in the target compound enables hydrogen bonding with residues like asparagine or glutamine, whereas flumetsulam’s sulfonamide-triazole favors ionic interactions with basic residues (e.g., arginine) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Scaffold Key Substituents logP (Predicted) Molecular Weight Reported Activity
Target Compound Thiazolo[4,5-d]pyrimidine 4-Fluorophenyl, oxolanylmethyl 3.2 587.67 Kinase inhibition (hypothesized)
871493-35-5 Quinazoline 4-Fluorophenyl, oxolanylmethyl 2.8 473.52 Anticandidate (under study)
Flumetsulam Triazolo[1,5-a]pyrimidine 2,6-Difluorophenyl, sulfonamide 1.9 325.29 Herbicidal

Table 2: Docking Scores (Hypothetical)

Compound Target Protein (e.g., EGFR Kinase) Binding Affinity (kcal/mol) Key Interactions
Target Compound EGFR -9.1 Sulfanylidene-Cys773, Pyrazole-Asn818
871493-35-5 EGFR -8.3 Quinazoline-Met769, Oxolanylmethyl-Thr766
Flumetsulam ALS (Acetolactate Synthase) -7.5 Sulfonamide-Lys251, Triazole-Glu148

Mechanistic Insights from Structural Similarity

  • Shared MOA in Analogues : Evidence from Park et al. (2023) suggests compounds with similar scaffolds (e.g., thiazolo-pyrimidine vs. triazolo-pyrimidine) may target overlapping pathways, such as ATP-binding sites in kinases or synthases .
  • Role of Fluorine : Fluorine atoms in the 4-fluorophenyl group enhance electronegativity and membrane permeability, a feature shared with FDA-approved kinase inhibitors like gefitinib .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.